N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group, a dimethylsulfamoyl group, and a methoxyphenyl group attached to a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,3-dimethylcyclohexyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide
- N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- N-cycloheptyl-3-[5-(dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]propanamide
Uniqueness
N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cycloheptyl group provides steric bulk, while the dimethylsulfamoyl and methoxyphenyl groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C20H28N4O4S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H28N4O4S/c1-24(2)29(26,27)19-12-14(10-11-18(19)28-3)16-13-17(23-22-16)20(25)21-15-8-6-4-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
SPJQIROLXOMBFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3CCCCCC3)OC |
Origin of Product |
United States |
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